![molecular formula C10H19ClN2O B14634548 N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea CAS No. 54187-32-5](/img/structure/B14634548.png)
N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-N’-[1-(2,2-dimethylcyclopropyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[1-(2,2-dimethylcyclopropyl)ethyl]urea typically involves the reaction of 2-chloroethylamine with a suitable isocyanate or carbamate precursor. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or ethanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Depending on the specific reaction, catalysts such as base or acid catalysts may be used.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-N’-[1-(2,2-dimethylcyclopropyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding urea derivatives.
Reduction: Reaction with reducing agents to form amine derivatives.
Substitution: Nucleophilic substitution reactions where the chloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while substitution reactions may yield a variety of substituted urea compounds.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
作用機序
The mechanism by which N-(2-Chloroethyl)-N’-[1-(2,2-dimethylcyclopropyl)ethyl]urea exerts its effects involves interactions with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The compound may affect various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- N-(2-Chloroethyl)-N’-cyclohexylurea
- N-(2-Chloroethyl)-N’-phenylurea
- N-(2-Chloroethyl)-N’-methylurea
Uniqueness
N-(2-Chloroethyl)-N’-[1-(2,2-dimethylcyclopropyl)ethyl]urea is unique due to its specific structural features, such as the presence of the 2,2-dimethylcyclopropyl group. This structural uniqueness may confer specific properties and reactivity that distinguish it from other similar compounds.
特性
CAS番号 |
54187-32-5 |
|---|---|
分子式 |
C10H19ClN2O |
分子量 |
218.72 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[1-(2,2-dimethylcyclopropyl)ethyl]urea |
InChI |
InChI=1S/C10H19ClN2O/c1-7(8-6-10(8,2)3)13-9(14)12-5-4-11/h7-8H,4-6H2,1-3H3,(H2,12,13,14) |
InChIキー |
PMVNIEJXCJWOIV-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1(C)C)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


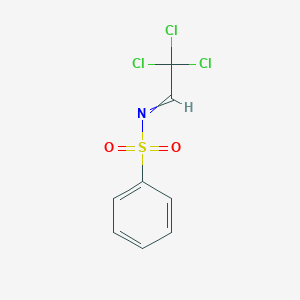
![2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid](/img/structure/B14634477.png)
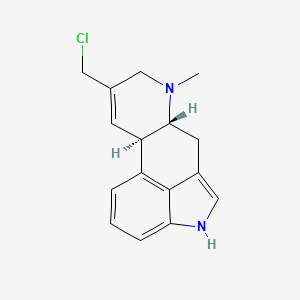
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)
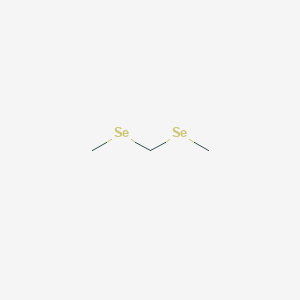
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
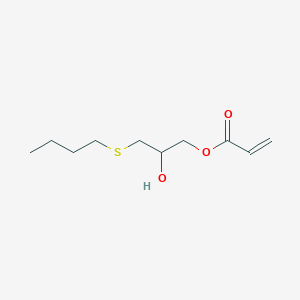

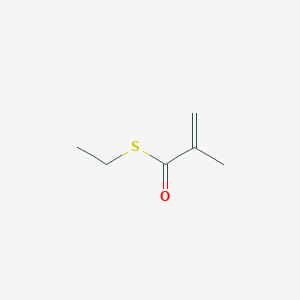
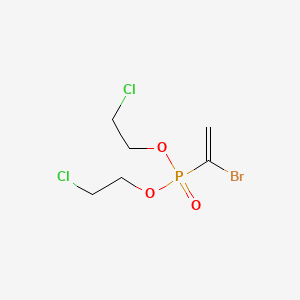
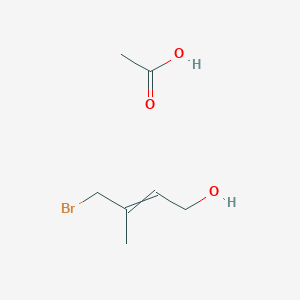
![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)

